

# 2-Bromo-m-xylene as a building block in synthesis

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## Compound of Interest

Compound Name: 2-Bromo-m-xylene

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An In-depth Technical Guide to **2-Bromo-m-xylene** as a Synthetic Building Block

## Introduction

**2-Bromo-m-xylene**, also known as 1-bromo-2,6-dimethylbenzene, is a versatile organohalide intermediate crucial in advanced organic synthesis.<sup>[1]</sup> Its structure, featuring a bromine atom positioned between two methyl groups on a benzene ring, provides a unique combination of steric hindrance and electronic properties. The carbon-bromine bond serves as a key functional handle for a variety of transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.<sup>[1][2]</sup>

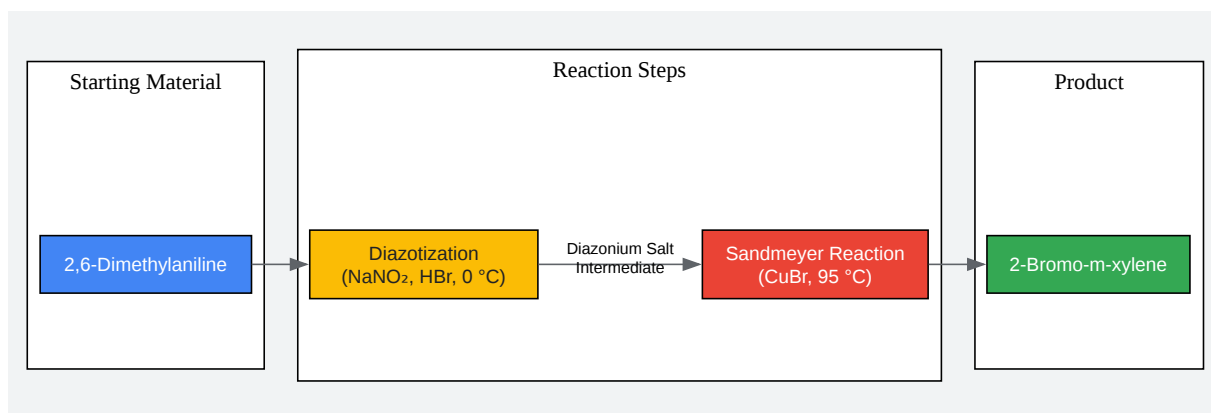
## Physical and Chemical Properties

**2-Bromo-m-xylene** is a clear, colorless to yellow liquid at room temperature.<sup>[2][3]</sup> Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	576-22-7	[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br	[2]
Molecular Weight	185.06 g/mol	[2][4]
Appearance	Clear colorless to yellow liquid	[2][5]
Melting Point	-10 °C	[2][6]
Boiling Point	206 °C (at 760 mmHg)	[2][6][7]
Density	1.389 g/mL at 25 °C	[2][6]
Flash Point	73 °C / 163.4 °F	[3][7]
Refractive Index (n <sub>20</sub> /D)	1.555	[2][6]
Solubility	Soluble in ethanol, acetone, and benzene; insoluble in water.	[3][8][9]

## Synthesis of 2-Bromo-m-xylene

The synthesis of **2-bromo-m-xylene** requires a regioselective approach, as direct bromination of m-xylene predominantly yields the 4-bromo isomer due to electronic and steric factors.[1] The most effective and selective method is the Sandmeyer reaction, starting from 2,6-dimethylaniline.[1][10]



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Caption: Workflow for the synthesis of **2-Bromo-m-xylene** via Sandmeyer reaction.

## Experimental Protocol: Sandmeyer Reaction[10]

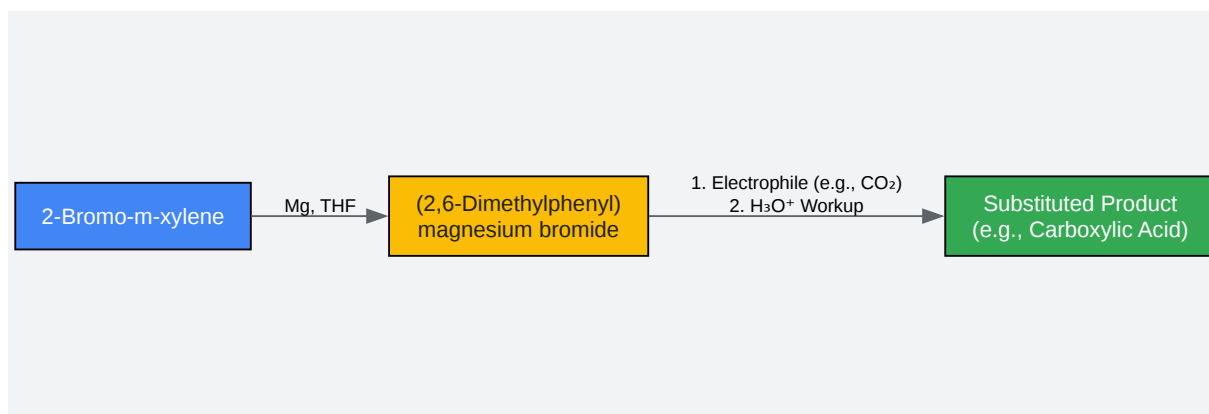
- **Diazotization:** A solution of 2,6-dimethylaniline (1.0 equiv) in ethanol and 48% aqueous hydrobromic acid is cooled to 0 °C in an ice bath. A solution of sodium nitrite ( $\text{NaNO}_2$ , 1.3 equiv) in water is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes at this temperature to form the diazonium salt intermediate.
- **Copper(I) Bromide Preparation:** A solution of copper(I) bromide ( $\text{CuBr}$ , 0.6 equiv) is prepared in 48% aqueous  $\text{HBr}$ .
- **Sandmeyer Reaction:** The  $\text{CuBr}$  solution is added dropwise to the cold diazonium salt mixture.
- **Reaction Completion:** The reaction mixture is heated to 95 °C and stirred for 20 minutes.
- **Workup:** After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
- **Purification:** The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluted with hexane) to yield **2-bromo-m-xylene** as an orange oil (Reported Yield: 42%).<sup>[10]</sup>

## Key Reactions and Applications in Synthesis

The C-Br bond in **2-bromo-m-xylene** is a versatile handle for constructing more complex molecules. It readily participates in Grignard reagent formation and various palladium-catalyzed cross-coupling reactions.

## Grignard Reagent Formation and Reaction

**2-Bromo-m-xylene** reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,6-dimethylphenyl)magnesium bromide.[1][11] This organometallic species is a potent carbon nucleophile and a strong base, reacting with a wide range of electrophiles to form new carbon-carbon bonds.[11]



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Caption: Formation and reaction pathway of the Grignard reagent from **2-Bromo-m-xylene**.

## Experimental Protocol: Grignard Reagent Formation[12][13][14]

Note: This is a general protocol; all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

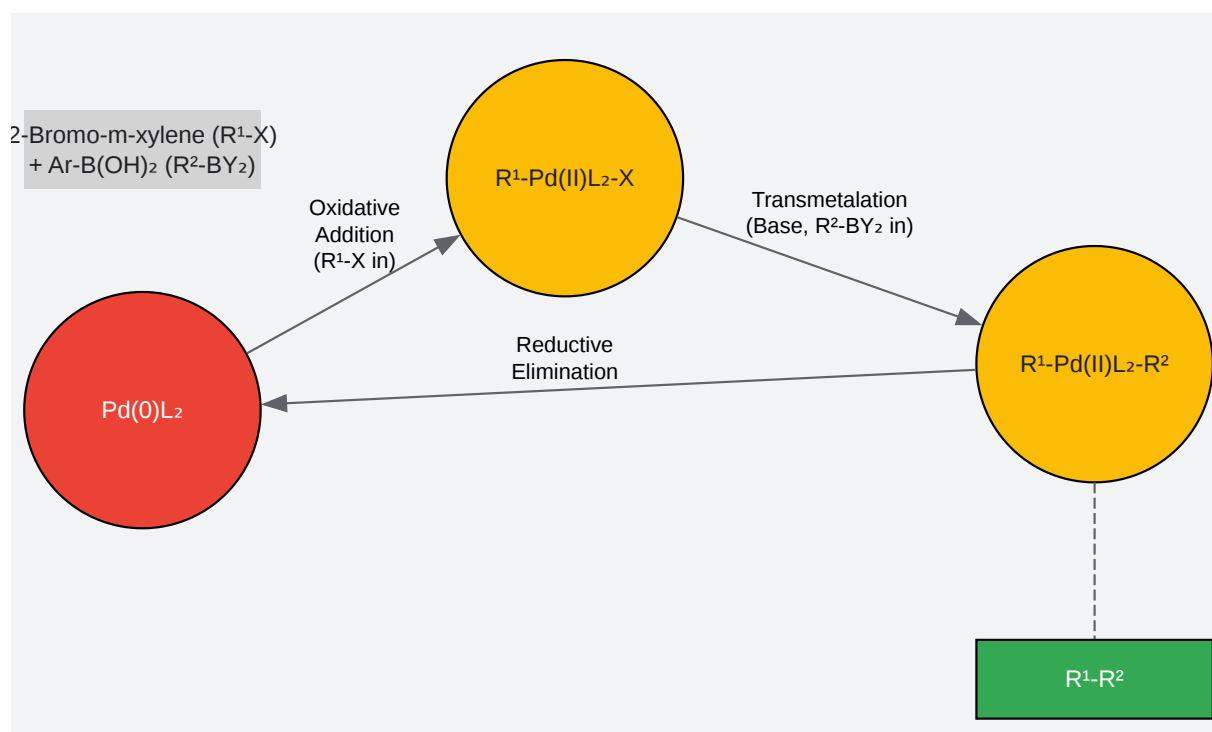
- Setup: A three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and flame-dried.
- Initiation: Magnesium turnings (1.2 equiv) are placed in the flask. A solution of **2-bromo-m-xylene** (1.0 equiv) in anhydrous THF is prepared. A small portion (~5-10%) of this solution is added to the magnesium. The mixture may be gently warmed, or a small crystal of iodine can be added to initiate the reaction, which is indicated by gentle refluxing of the solvent.[12]
- Addition: Once initiated, the remaining **2-bromo-m-xylene** solution is added dropwise at a rate that maintains a gentle reflux.

- Completion: After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey/brown solution is the Grignard reagent, ready for reaction with an electrophile.[12]

## Palladium-Catalyzed Cross-Coupling Reactions

**2-Bromo-m-xylene** is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing biaryl systems and other complex architectures found in pharmaceuticals and organic materials.[1][9]

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (like a boronic acid or ester) and is a premier method for creating C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds.[13][14] It is widely used to synthesize substituted biphenyls.[13]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

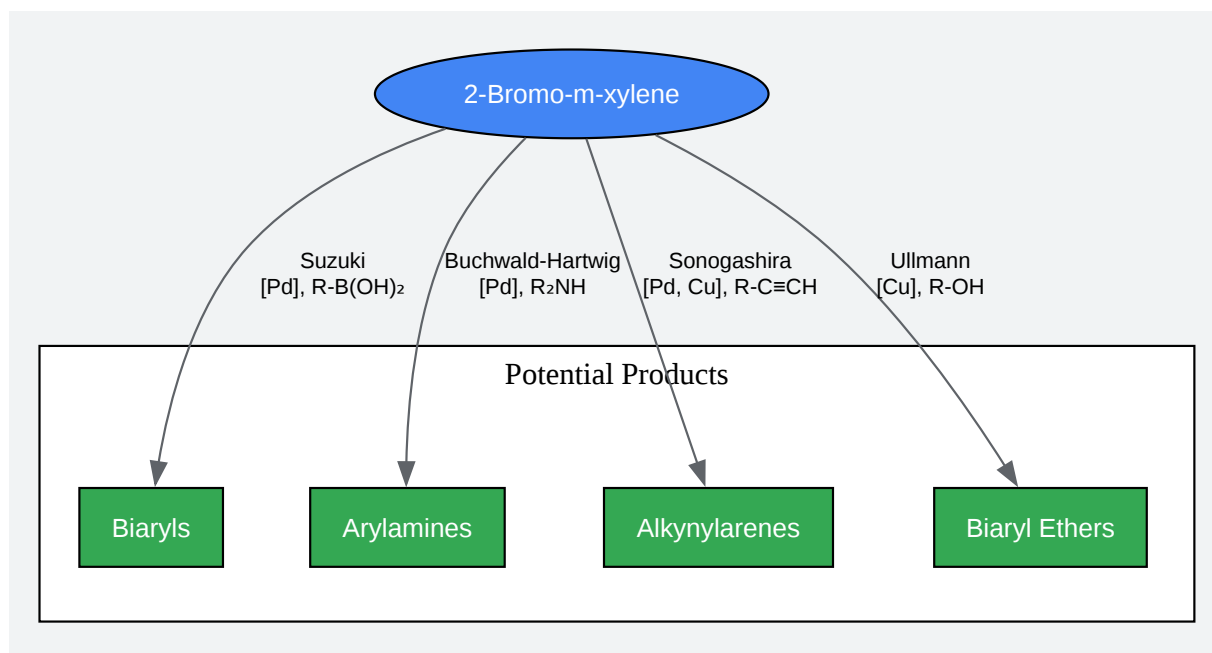
## Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a representative protocol. The choice of palladium catalyst, ligand, base, and solvent can be critical and requires optimization.

- **Setup:** A reaction vessel is charged with **2-bromo-m-xylene** (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 equiv).
- **Solvent Addition:** The vessel is evacuated and backfilled with an inert gas. Degassed solvents (e.g., a mixture of toluene and water, or dioxane) are added.
- **Reaction:** The mixture is heated (typically 80-110 °C) with vigorous stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates consumption of the starting material.
- **Workup:** The reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the biaryl product.

The C-Br bond of **2-bromo-m-xylene** is also reactive in other key transformations, including:

- **Buchwald-Hartwig Amination:** For the formation of C-N bonds.
- **Sonogashira Coupling:** For the formation of C-C triple bonds (C(sp<sup>2</sup>)-C(sp)).
- **Ullmann Condensation:** A copper-catalyzed reaction for forming biaryl ethers or C-N bonds.

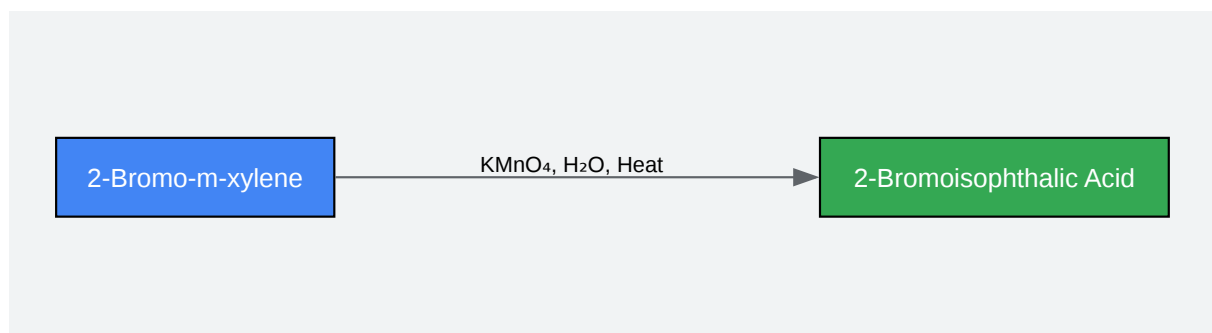


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Caption: Versatility of **2-Bromo-m-xylene** in various cross-coupling reactions.

## Oxidation of Methyl Groups

The two methyl groups of **2-bromo-m-xylene** can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>). This reaction provides a direct route to 2-bromoisophthalic acid, a valuable monomer and chemical intermediate.<sup>[1]</sup> A yield of 66% has been reported for this transformation.<sup>[1]</sup>



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Caption: Oxidation of **2-Bromo-m-xylene** to 2-Bromoisophthalic acid.

## Applications in Drug Development and Materials Science

**2-Bromo-m-xylene** serves as a critical starting material and scaffold in pharmaceutical research and drug discovery.<sup>[1][2]</sup> Its ability to undergo diverse coupling reactions allows for the efficient construction of compound libraries for screening potential drug candidates.<sup>[1][15]</sup> The 2,6-dimethylphenyl motif is present in various biologically active molecules.

In materials science, its derivatives are fundamental for developing organic semiconductors, liquid crystals, and functional polymers. The cross-coupling reactions enable the synthesis of complex conjugated molecular architectures essential for these applications.<sup>[1]</sup>

## Safety Information

**2-Bromo-m-xylene** is considered hazardous. It is known to cause skin and serious eye irritation and may cause respiratory irritation.<sup>[4][7][16]</sup> Standard laboratory safety precautions should be strictly followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.<sup>[3][7]</sup> Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.<sup>[7]</sup>

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